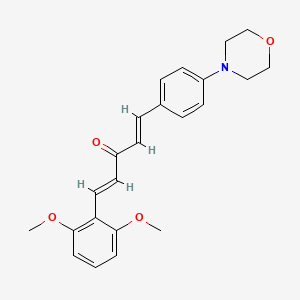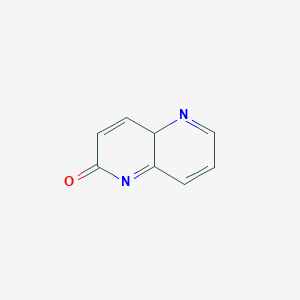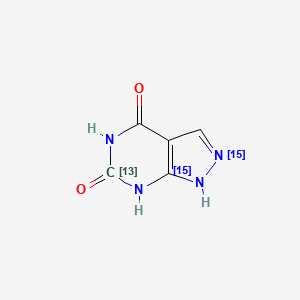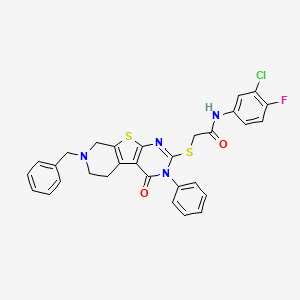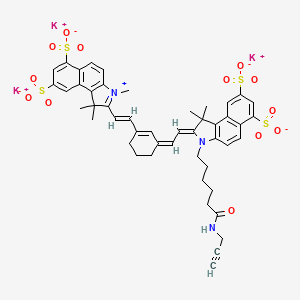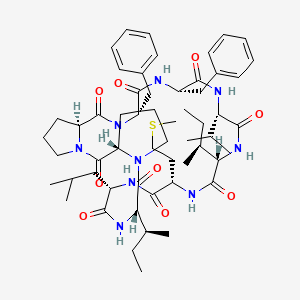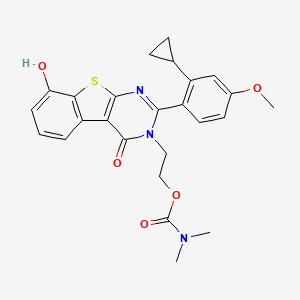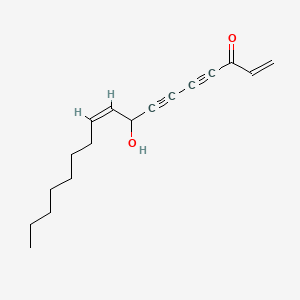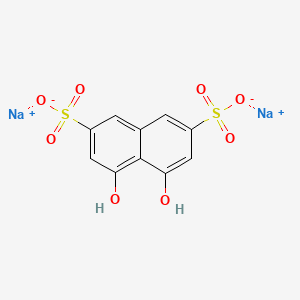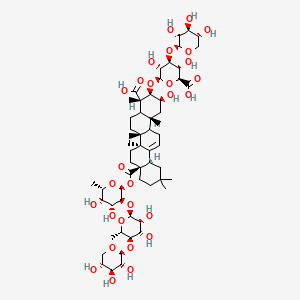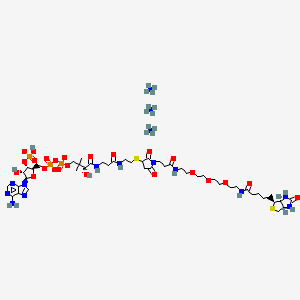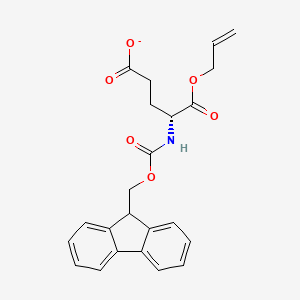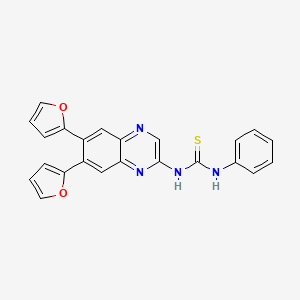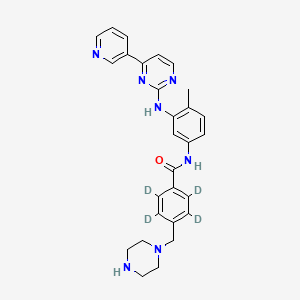
N-Desmethyl imatinib-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desmetil imatinib-d4 es una forma deuterada de N-Desmetil imatinib, que es un metabolito de imatinib. Imatinib es un inhibidor de la tirosina quinasa bien conocido que se utiliza principalmente en el tratamiento de la leucemia mieloide crónica y los tumores estromales gastrointestinales. La forma deuterada, N-Desmetil imatinib-d4, se utiliza a menudo en la investigación científica para estudiar la farmacocinética y el metabolismo de imatinib debido a su estabilidad y trazabilidad en la espectrometría de masas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-Desmetil imatinib-d4 implica la deuteración de N-Desmetil imatinib. Este proceso generalmente incluye el reemplazo de átomos de hidrógeno con átomos de deuterio. La ruta sintética puede implicar el uso de reactivos y disolventes deuterados en condiciones controladas para garantizar la incorporación selectiva del deuterio.
Métodos de producción industrial
La producción industrial de N-Desmetil imatinib-d4 sigue principios similares, pero a mayor escala. El proceso implica el uso de reactivos deuterados de alta pureza y técnicas de purificación avanzadas para lograr la pureza isotópica deseada. La producción se lleva a cabo en instalaciones especializadas equipadas para manejar compuestos deuterados.
Análisis De Reacciones Químicas
Tipos de reacciones
N-Desmetil imatinib-d4 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos con otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en diversas condiciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos completamente hidrogenados.
Aplicaciones Científicas De Investigación
N-Desmetil imatinib-d4 se utiliza ampliamente en la investigación científica, que incluye:
Química: Se utiliza como patrón de referencia en la espectrometría de masas para estudiar el metabolismo de imatinib.
Biología: Se utiliza en estudios celulares para comprender los efectos biológicos de imatinib y sus metabolitos.
Medicina: Se utiliza en estudios farmacocinéticos para optimizar los regímenes de dosificación de imatinib.
Industria: Se utiliza en el desarrollo de nuevos métodos analíticos para el control de fármacos.
Mecanismo De Acción
N-Desmetil imatinib-d4 ejerce sus efectos inhibiendo la tirosina quinasa BCR-ABL, una enzima constitutivamente activa que resulta de la anormalidad del cromosoma Filadelfia en la leucemia mieloide crónica. Esta inhibición previene la proliferación de las células leucémicas. La forma deuterada permite un seguimiento y análisis precisos en estudios farmacocinéticos, proporcionando información sobre el metabolismo y la distribución del fármaco.
Comparación Con Compuestos Similares
Compuestos similares
Imatinib: El compuesto madre, utilizado en el tratamiento de la leucemia mieloide crónica.
Nilotinib: Otro inhibidor de la tirosina quinasa utilizado para indicaciones similares.
Dasatinib: Un inhibidor de la tirosina quinasa con un espectro de actividad más amplio.
Bosutinib: Se utiliza para pacientes resistentes a otros inhibidores de la tirosina quinasa.
Ponatinib: Eficaz contra ciertas mutaciones resistentes.
Singularidad
N-Desmetil imatinib-d4 es único debido a su naturaleza deuterada, que proporciona una mayor estabilidad y trazabilidad en estudios analíticos. Esto lo convierte en una herramienta invaluable en la investigación farmacocinética y metabólica, lo que permite un análisis más preciso y detallado en comparación con los análogos no deuterados.
Propiedades
Fórmula molecular |
C28H29N7O |
|---|---|
Peso molecular |
483.6 g/mol |
Nombre IUPAC |
2,3,5,6-tetradeuterio-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(piperazin-1-ylmethyl)benzamide |
InChI |
InChI=1S/C28H29N7O/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34)/i5D,6D,7D,8D |
Clave InChI |
BQQYXPHRXIZMDM-KDWZCNHSSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1CN2CCNCC2)[2H])[2H])C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)[2H] |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


